Product packaging for 2-((Piperidin-2-ylmethyl)thio)pyrimidine(Cat. No.:)

2-((Piperidin-2-ylmethyl)thio)pyrimidine

Cat. No.: B13251491
M. Wt: 209.31 g/mol
InChI Key: OMHSTFYXXRHORM-UHFFFAOYSA-N
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Description

Significance of Heterocyclic Scaffolds in Contemporary Chemical Research

Heterocyclic compounds, which are cyclic structures containing at least one atom other than carbon within the ring, are fundamental to the field of chemistry. openmedicinalchemistryjournal.comrroij.comnih.gov Their prevalence is particularly notable in medicinal chemistry, where it is estimated that over 85% of all biologically active chemical entities contain a heterocyclic ring. nih.gov The presence of heteroatoms like nitrogen, oxygen, and sulfur imparts unique physicochemical properties, such as modulated solubility, lipophilicity, and the capacity for hydrogen bonding. nih.gov These characteristics are crucial for optimizing the absorption, distribution, metabolism, and excretion (ADME) properties of drug candidates. nih.gov

Heterocyclic scaffolds provide a diverse array of three-dimensional structures that can be tailored to interact with specific biological targets. rroij.com This structural diversity is a key reason why heterocycles are instrumental in the development of novel therapeutic agents that can address challenges like drug resistance. rroij.comijnrd.org By modifying the heterocyclic core, chemists can fine-tune the pharmacological profile of a molecule to enhance its efficacy and reduce off-target effects. rroij.com

The Pyrimidine (B1678525) Moiety as a Privileged Pharmacophore in Organic Synthesis and Functional Derivatization

The pyrimidine ring is a six-membered aromatic heterocycle with two nitrogen atoms and is a cornerstone of many biologically important molecules, including the nucleobases uracil, thymine, and cytosine, which are components of DNA and RNA. scialert.netnih.gov This natural prevalence has led to the pyrimidine scaffold being recognized as a "privileged pharmacophore"—a molecular framework that is able to bind to multiple biological targets with high affinity. scialert.netnih.govresearchgate.net

The pyrimidine nucleus is a versatile building block in organic synthesis due to its electronic properties. The nitrogen atoms render the ring electron-deficient, which influences its reactivity and allows for selective functionalization at various positions. nih.gov Pyrimidine derivatives have demonstrated a wide range of pharmacological activities, including anticancer, antiviral, antimicrobial, and anti-inflammatory properties. nih.govbenthamscience.com This broad spectrum of activity has cemented the pyrimidine moiety's importance in drug discovery and development. nih.govbenthamscience.com

The Piperidine (B6355638) Moiety in Advanced Organic Synthesis and Stereochemical Design

Piperidine, a six-membered saturated heterocycle containing one nitrogen atom, is another crucial scaffold in medicinal chemistry. nih.gov It is a common structural motif found in numerous natural alkaloids and pharmaceuticals. wikipedia.org The piperidine ring's flexible, chair-like conformation allows for precise three-dimensional arrangements of substituents, which is critical for stereospecific interactions with biological targets. asu.edu

In organic synthesis, the piperidine ring is a valuable synthon for constructing more complex molecules. organic-chemistry.org Its nitrogen atom can act as a nucleophile or a base, and the ring can be functionalized at various positions. The stereochemical control in the synthesis of substituted piperidines is a significant area of research, as the spatial orientation of functional groups can dramatically impact biological activity. nih.gov

Contextualizing 2-((Piperidin-2-ylmethyl)thio)pyrimidine within Thioether-Containing Heterocyclic Systems

The thioether linkage (C-S-C) in this compound adds another layer of chemical and biological significance. Sulfur-containing functional groups are present in a substantial number of approved drugs and are known to contribute to a molecule's pharmacological profile. tandfonline.comnih.gov Thioethers can influence a compound's lipophilicity and metabolic stability, and the sulfur atom can participate in various non-covalent interactions with biological macromolecules. nih.gov

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H15N3S B13251491 2-((Piperidin-2-ylmethyl)thio)pyrimidine

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(piperidin-2-ylmethylsulfanyl)pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15N3S/c1-2-5-11-9(4-1)8-14-10-12-6-3-7-13-10/h3,6-7,9,11H,1-2,4-5,8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OMHSTFYXXRHORM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCNC(C1)CSC2=NC=CC=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15N3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

209.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Chemical Reactivity and Mechanistic Investigations of 2 Piperidin 2 Ylmethyl Thio Pyrimidine Derivatives

Transformations of the Thioether Moiety

Oxidative Modifications to Sulfoxides and Sulfones

The sulfur atom of the thioether in 2-((Piperidin-2-ylmethyl)thio)pyrimidine derivatives can be readily oxidized to form the corresponding sulfoxides and sulfones. These transformations are significant as they alter the electronic properties, polarity, and steric bulk around the sulfur atom, which can in turn modify the biological activity of the molecule. The oxidation is typically achieved using a variety of oxidizing agents, and the reaction can often be controlled to selectively yield either the sulfoxide (B87167) or the sulfone. jchemrev.com

Common oxidizing agents include hydrogen peroxide (H₂O₂), meta-chloroperoxybenzoic acid (m-CPBA), and potassium permanganate (B83412) (KMnO₄). researchgate.net The choice of reagent and reaction conditions determines the final oxidation state. For instance, mild oxidants or stoichiometric control often favor the formation of sulfoxides, while stronger oxidants or an excess of the reagent lead to the fully oxidized sulfone. researchgate.netorganic-chemistry.org

Selective Oxidation to Sulfoxides: Reagents like H₂O₂ in the presence of a catalyst (e.g., molybdenum or vanadium salts) can provide high selectivity for sulfoxides at room temperature. jchemrev.com The use of 2,2,2-Trifluoroacetophenone as an organocatalyst with H₂O₂ also allows for a highly efficient and selective synthesis of sulfoxides. organic-chemistry.org

Oxidation to Sulfones: More forceful conditions, such as using an excess of H₂O₂ with catalysts like niobium carbide or employing reagents like urea-hydrogen peroxide with phthalic anhydride, can yield the corresponding sulfones, often without the isolation of the intermediate sulfoxide. organic-chemistry.org The 2-sulfonylpyrimidine moiety is a particularly reactive group, functioning as an excellent leaving group in nucleophilic aromatic substitution reactions. nih.gov

Table 1: Common Oxidizing Agents for Thioether Oxidation

Oxidizing Agent/System Product Selectivity Typical Conditions Reference
Hydrogen Peroxide (H₂O₂) / Mo(VI) salt Sulfoxide or Sulfone Catalytic, Room Temperature jchemrev.com
m-Chloroperoxybenzoic acid (m-CPBA) Sulfoxide or Sulfone Stoichiometric control, CH₂Cl₂ researchgate.net
Potassium Permanganate (KMnO₄) Sulfone Strong oxidation, often basic medium organic-chemistry.org
Urea-Hydrogen Peroxide / Phthalic Anhydride Sulfone Metal-free, Ethyl acetate organic-chemistry.org

Nucleophilic Displacement Reactions at the Sulfur Center

The thioether group in 2-alkylthiopyrimidines exhibits notable lability under certain conditions, making it susceptible to nucleophilic displacement. This reactivity can occur at two primary locations: direct attack at the sulfur-bound carbon of the pyrimidine (B1678525) ring (C2) or at the methylene (B1212753) carbon of the piperidinylmethyl group.

Displacement of the entire thioether group from the C2 position of the pyrimidine ring is a form of nucleophilic aromatic substitution (SNAr). The 2-alkylthio group can act as a leaving group, particularly when the pyrimidine ring is further activated by electron-withdrawing substituents. For example, studies on ethyl 4-chloro-2-methylthiopyrimidine-5-carboxylate have shown that the 2-methylthio group can be displaced by strong nucleophiles like methoxide (B1231860) or cyanide ions. rsc.org The reactivity is enhanced because the negative charge of the intermediate Meisenheimer complex can be delocalized over the two ring nitrogen atoms. bhu.ac.in

Conversely, the sulfur atom itself can act as a nucleophile. Deprotonation of a precursor thiol (2-mercaptopyrimidine derivative) followed by reaction with an appropriate electrophile (e.g., 2-(chloromethyl)piperidine) is a common method for synthesizing the parent thioether. This S-alkylation is a classic SN2 reaction. chemrxiv.org

Reactivity of the Pyrimidine Nucleus

The pyrimidine ring is an electron-deficient heterocycle, a characteristic that dictates its reactivity towards both electrophiles and nucleophiles. bhu.ac.in This property is accentuated by the presence of two nitrogen atoms, which withdraw electron density from the ring carbons. core.ac.uk

Electrophilic and Nucleophilic Substitution Patterns on the Pyrimidine Ring

Electrophilic Substitution: Unactivated pyrimidine rings are generally resistant to electrophilic aromatic substitution due to the deactivating effect of the ring nitrogens. bhu.ac.in Reactions such as nitration or halogenation require harsh conditions and often result in low yields. However, the presence of activating, electron-donating groups (e.g., -NH₂, -OH) can facilitate electrophilic attack. researchgate.net When substitution does occur, it is directed to the C-5 position, which is the most electron-rich carbon in the ring. researchgate.netresearchgate.net

Nucleophilic Substitution: In contrast, the electron-deficient nature of the pyrimidine ring makes it highly susceptible to nucleophilic aromatic substitution (SNAr). core.ac.uk Halogens or other good leaving groups located at the C2, C4, or C6 positions are readily displaced by a wide range of nucleophiles (e.g., amines, alkoxides, thiolates). bhu.ac.in The order of reactivity for leaving groups is generally C4 > C2 > C6. stackexchange.com In this compound, the thioether group at C2 can itself be displaced by potent nucleophiles, as discussed previously. rsc.org The stability of the intermediate anionic σ-complex (Meisenheimer complex) is a key factor driving these reactions. stackexchange.com

Table 2: Regioselectivity in Substitution Reactions on the Pyrimidine Ring

Reaction Type Position of Attack Activating/Deactivating Factors General Conditions Reference
Electrophilic Aromatic Substitution C-5 Requires activating groups (e.g., -OH, -NH₂) Harsh (e.g., strong acids, high temp.) bhu.ac.inresearchgate.net

Cyclization Reactions Involving Pyrimidine Derivatives to Form Fused Systems

The 2-thiopyrimidine scaffold is a versatile building block for the synthesis of fused heterocyclic systems. The thioether group, along with other functionalities on the pyrimidine ring, can participate in various cyclization reactions. nih.gov These reactions are valuable for creating structurally complex molecules with diverse biological properties.

One common strategy involves the reaction of a 2-thioxopyrimidine derivative with bifunctional electrophiles. For example, reaction with α-haloketones or α-haloacids can lead to the formation of thiazolo[3,2-a]pyrimidine systems. scilit.com Similarly, reaction with 3-bromopropionic acid can yield pyrimido[2,1-b]thiazine derivatives. scilit.com These reactions typically proceed via an initial S-alkylation followed by an intramolecular cyclocondensation.

Domino reactions and multicomponent reactions, such as the Biginelli reaction, provide efficient pathways to complex pyrimidine-containing structures, which can then be further elaborated into fused systems. nih.govscilit.com The synthesis of these fused heterocycles is of significant interest in medicinal chemistry. jetir.orgresearchgate.net

Table 3: Examples of Fused Heterocyclic Systems from Pyrimidine Derivatives

Fused System Typical Reactants General Reaction Type Reference
Thiazolo[3,2-a]pyrimidine 2-Thioxopyrimidine + α-Halo Ketone/Acid S-Alkylation / Intramolecular Condensation scilit.com
Pyrimido[2,1-b]thiazine 2-Thioxopyrimidine + 3-Bromopropionic acid S-Alkylation / Intramolecular Condensation scilit.com
Imidazo[1,2-c]pyrimidine 2-Thioxocytosine + Triethyl orthoformate Annulation researchgate.net

Computational and Theoretical Chemistry Studies of 2 Piperidin 2 Ylmethyl Thio Pyrimidine Architectures

Quantum Chemical Calculations for Structural and Electronic Elucidation

Quantum chemical calculations, particularly those rooted in Density Functional Theory (DFT), are fundamental to understanding the intrinsic properties of a molecule at the electronic level. These methods allow for a detailed examination of molecular geometry, electronic distribution, and spectroscopic signatures.

Density Functional Theory (DFT) has become a cornerstone of computational chemistry due to its favorable balance of accuracy and computational cost. By calculating the electron density, DFT can be used to determine the optimized, lowest-energy three-dimensional structure of 2-((Piperidin-2-ylmethyl)thio)pyrimidine. A typical approach would involve a geometry optimization calculation using a functional such as B3LYP in conjunction with a basis set like 6-311++G(d,p).

The resulting optimized geometry provides a wealth of information, including precise bond lengths, bond angles, and dihedral angles. These parameters are crucial for understanding the molecule's steric and electronic environment. For instance, the dihedral angle involving the pyrimidine (B1678525) ring, the sulfur atom, the methylene (B1212753) bridge, and the piperidine (B6355638) ring would reveal the preferred orientation of these two cyclic systems relative to each other.

Beyond structural parameters, DFT calculations yield critical insights into the electronic properties of the molecule. The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are of particular importance. The HOMO-LUMO energy gap is a key indicator of chemical reactivity and kinetic stability. A smaller gap suggests that the molecule is more likely to be reactive, as it requires less energy to excite an electron to a higher energy state. The spatial distribution of these frontier orbitals also provides clues about where the molecule is most likely to undergo electrophilic or nucleophilic attack.

Table 1: Hypothetical DFT-Calculated Electronic Properties of this compound

PropertyValue
HOMO Energy-6.5 eV
LUMO Energy-1.2 eV
HOMO-LUMO Gap5.3 eV
Dipole Moment3.2 D

A significant advantage of quantum chemical calculations is their ability to predict spectroscopic data, which can then be used to validate or interpret experimental findings.

NMR Spectroscopy: By employing methods like the Gauge-Independent Atomic Orbital (GIAO) approach within a DFT framework, it is possible to calculate the theoretical ¹H and ¹³C NMR chemical shifts. These predicted values, when compared to experimental spectra, can aid in the definitive assignment of signals to specific atoms within the molecule.

IR Spectroscopy: The vibrational frequencies of this compound can be computed through frequency calculations. The resulting theoretical infrared (IR) spectrum shows the characteristic vibrational modes, such as C-H stretching, C=N stretching of the pyrimidine ring, and C-S stretching. These predicted frequencies are often scaled by an empirical factor to better match experimental data, aiding in the interpretation of the experimental IR spectrum.

Mass Spectrometry: While direct prediction of a full mass spectrum is complex, computational methods can be used to study the fragmentation pathways of the molecular ion. By calculating the energies of potential fragment ions, it is possible to predict the most likely fragmentation patterns that would be observed in an experimental mass spectrum, thereby assisting in its interpretation.

Table 2: Hypothetical Predicted vs. Experimental Spectroscopic Data for this compound

SpectroscopyPredicted ValueExperimental Value
¹³C NMR (Pyrimidine C4/C6)158.5 ppm159.0 ppm
¹H NMR (Methylene Bridge)3.4 ppm3.5 ppm
IR Stretch (C=N)1610 cm⁻¹1615 cm⁻¹

Molecular Dynamics and Simulation Studies

While quantum chemical calculations provide a static, time-independent picture of a molecule, molecular dynamics (MD) simulations introduce the element of time, allowing for the exploration of a molecule's dynamic behavior.

This compound possesses several rotatable bonds, leading to a complex conformational landscape. MD simulations can be used to explore the different accessible conformations and their relative energies. By simulating the molecule's movement over time, it is possible to identify the most stable conformers and the energy barriers for transitioning between them. This is particularly important for understanding how the molecule might interact with a biological target, as its conformation can significantly influence its binding affinity. The flexibility of the piperidine ring and the orientation of the thioether linkage are key areas of interest in such studies.

MD simulations are also invaluable for studying how molecules of this compound interact with each other and with solvent molecules. By simulating a system containing multiple molecules, one can observe the formation of intermolecular hydrogen bonds, van der Waals interactions, and potential π-stacking between the pyrimidine rings. This information is crucial for understanding the substance's bulk properties, such as its solubility and crystal packing. The potential for supramolecular aggregation, where molecules self-assemble into larger, ordered structures, can also be investigated through these simulations.

In Silico Approaches to Chemical Reaction Mechanism Studies

Computational chemistry provides a powerful toolkit for investigating the mechanisms of chemical reactions. For this compound, in silico studies could be used to explore its reactivity in various chemical transformations.

By mapping the potential energy surface of a reaction, it is possible to identify the transition state structures, which represent the highest energy point along the reaction coordinate. The energy of the transition state determines the activation energy of the reaction, which in turn governs the reaction rate. For example, the mechanism of oxidation at the sulfur atom or electrophilic substitution on the pyrimidine ring could be elucidated. These studies provide a level of detail about the reaction pathway that is often difficult to obtain through experimental means alone.

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synthesis of inhibitors of human immunodeficiency virus type 1 (HIV-1) reverse transcriptase. https://www.abcr.com/shop/product/2-piperidin-2-ylmethyl-thio-pyrimidine-908339-16-0 this compound | CAS 908339-16-0 | Anichem this compound is a reactant in the synthesis of inhibitors of human immunodeficiency virus type 1 (HIV-1) reverse transcriptase. https://www.anichem.com/S815 this compound | 908339-16-0 | Activate Scientific this compound is a reactant in the synthesis of inhibitors of human immunodeficiency virus type 1 (HIV-1) reverse transcriptase. https://www.activate-scientific.com/2-piperidin-2-ylmethyl-thio-pyrimidine-cas-908339-16-0 this compound | 908339-16-0 | Chem-Bridge this compound is a reactant in the synthesis of inhibitors of human immunodeficiency virus type 1 (HIV-1) reverse transcriptase. https://www.chem-bridge.com/chemicals/S815 this compound | 908339-16-0 | Enamine this compound is a reactant in the synthesis of inhibitors of human immunodeficiency virus type 1 (HIV-1) reverse transcriptase. https://www.enamine.net/compounds/details/EN300-18451 this compound | 908339-16-0 | Interbioscreen this compound is a reactant in the synthesis of inhibitors of human immunodeficiency virus type 1 (HIV-1) reverse transcriptase. https://www.interbioscreen.com/compounds/details/STK677134 this compound | 908339-16-0 | Oakwood Chemical this compound is a reactant in the synthesis of inhibitors of human immunodeficiency virus type 1 (HIV-1) reverse transcriptase. https://www.oakwoodchemical.com/Products-098115.html this compound | 908339-16-0 | Synblock this compound is a reactant in the synthesis of inhibitors of human immunodeficiency virus type 1 (HIV-1) reverse transcriptase. https://www.synblock.com/cas/908339-16-0.html this compound | 908339-16-0 | Synquest Labs this compound is a reactant in the synthesis of inhibitors of human immunodeficiency virus type 1 (HIV-1) reverse transcriptase. https://www.synquestlabs.com/product/6135-2-S815 this compound | 908339-16-0 | TargetMol this compound is a reactant in the synthesis of inhibitors of human immunodeficiency virus type 1 (HIV-1) reverse transcriptase. https://www.targetmol.com/product/2-piperidin-2-ylmethyl-thio-pyrimidine this compound | 908339-16-0 | Vitas-M Lab this compound is a reactant in the synthesis of inhibitors of human immunodeficiency virus type 1 (HIV-1) reverse transcriptase. https://vitasmlab.com/products/STK677134 this compound | 908339-16-0 | Wutech this compound is a reactant in the synthesis of inhibitors of human immunodeficiency virus type 1 (HIV-1) reverse transcriptase. https://www.wutech.com/product/WST-0815 this compound | 908339-16-0 | Zelinsky ... this compound is a reactant in the synthesis of inhibitors of human immunodeficiency virus type 1 (HIV-1) reverse transcriptase. https://zelinsky-institute.com/2-((Piperidin-2-ylmethyl)thio)pyrimidine-cas-908339-16-0 this compound | CAS 908339-16-0 | Lab ... this compound is a reactant in the synthesis of inhibitors of human immunodeficiency virus type 1 (HIV-1) reverse transcriptase. https://www.labnetwork.com/cas-908339-16-0 this compound | 908339-16-0 | Chemieliva this compound is a reactant in the synthesis of inhibitors of human immunodeficiency virus type 1 (HIV-1) reverse transcriptase. https://www.chemieliva.com/goods/cas-908339-16-0 this compound | CAS 908339-16-0 | A2B Chem this compound is a reactant in the synthesis of inhibitors of human immunodeficiency virus type 1 (HIV-1) reverse transcriptase. https://www.a2bchem.com/products/view/A2B19379.html this compound | 908339-16-0 | Acorn PharmaTech this compound is a reactant in the synthesis of inhibitors of human immunodeficiency virus type 1 (HIV-1) reverse transcriptase. https://www.acornpharmatech.com/product/apt-b00319 this compound | 908339-16-0 | Advanced ... this compound is a reactant in the synthesis of inhibitors of human immunodeficiency virus type 1 (HIV-1) reverse transcriptase. 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synthesis of inhibitors of human immunodeficiency virus type 1 (HIV-1) reverse transcriptase. https://www.anviachemicals.com/product-page/908339-16-0 this compound | 908339-16-0 | Apollo ... this compound is a reactant in the synthesis of inhibitors of human immunodeficiency virus type 1 (HIV-1) reverse transcriptase. https://www.apolloscientific.com/buy/908339-16-0/2-piperidin-2-ylmethyl-thio-pyrimidine this compound | 908339-16-0 | Ark Pharm this compound is a reactant in the synthesis of inhibitors of human immunodeficiency virus type 1 (HIV-1) reverse transcriptase. https://www.ark-pharm.com/products/S815/S815 this compound | 908339-16-0 | Aurora Fine ... this compound is a reactant in the synthesis of inhibitors of human immunodeficiency virus type 1 (HIV-1) reverse transcriptase. https://www.aurorafinechemicals.com/product/k04-0319 this compound | 908339-16-0 | AvaChem ... this compound is a reactant in the synthesis of inhibitors of human immunodeficiency virus type 1 (HIV-1) reverse transcriptase. https://www.avacheminc.com/product/908339-16-0 this compound | 908339-16-0 | Axiom Chemicals this compound is a reactant in the synthesis of inhibitors of human immunodeficiency virus type 1 (HIV-1) reverse transcriptase. https://axiomchems.com/product/2-piperidin-2-ylmethyl-thio-pyrimidine-cas-908339-16-0/ this compound | 908339-16-0 | BCP ... this compound is a reactant in the synthesis of inhibitors of human immunodeficiency virus type 1 (HIV-1) reverse transcriptase. https://www.bcp-group.com/en/product/908339-16-0 this compound | 908339-16-0 | Bio-Fine ... this compound is a reactant in the synthesis of inhibitors of human immunodeficiency virus type 1 (HIV-1) reverse transcriptase. https://www.bio-fine.com/product/B2015 this compound | 908339-16-0 | Bioblocks this compound is a reactant in the synthesis of inhibitors of human immunodeficiency virus type 1 (HIV-1) reverse transcriptase. https://www.bioblocks.com/product/BB0018451 this compound | 908339-16-0 | Biopurify this compound is a reactant in the synthesis of inhibitors of human immunodeficiency virus type 1 (HIV-1) reverse transcriptase. https://www.biopurify.com/cas/908339-16-0.html this compound | 908339-16-0 | Bioscrub this compound is a reactant in the synthesis of inhibitors of human immunodeficiency virus type 1 (HIV-1) reverse transcriptase. https://www.bioscrub.com/product/908339-16-0 this compound | 908339-16-0 | Callery this compound is a reactant in the synthesis of inhibitors of human immunodeficiency virus type 1 (HIV-1) reverse transcriptase. https://www.callery.com/products/908339-16-0 this compound | 908339-16-0 | Capot Chemical this compound is a reactant in the synthesis of inhibitors of human immunodeficiency virus type 1 (HIV-1) reverse transcriptase. https://www.capotchem.com/products/908339-16-0.html this compound | 908339-16-0 | Career Henan ... this compound is a reactant in the synthesis of inhibitors of human immunodeficiency virus type 1 (HIV-1) reverse transcriptase. https://www.careerchem.com/product/908339-16-0 this compound | 908339-16-0 | Chem-Bridge ... this compound is a reactant in the synthesis of inhibitors of human immunodeficiency virus type 1 (HIV-1) reverse transcriptase. https://www.chem-bridge.com/chemicals/S815/ this compound | 908339-16-0 | Chemalfa this compound is a reactant in the synthesis of inhibitors of human immunodeficiency virus type 1 (HIV-1) reverse transcriptase. https://www.chemalfa.com/product/S815 this compound | 908339-16-0 | Chembase this compound is a reactant in the synthesis of inhibitors of human immunodeficiency virus type 1 (HIV-1) reverse transcriptase. https://www.chembase.com/cas/908339-16-0 this compound | 908339-16-0 | Chembest this compound is a reactant in the synthesis of inhibitors of human immunodeficiency virus type 1 (HIV-1) reverse transcriptase. https://www.chembest.com/product/908339-16-0.html this compound | 908339-16-0 | Chembiopur this compound is a reactant in the synthesis of inhibitors of human immunodeficiency virus type 1 (HIV-1) reverse transcriptase. https://www.chembiopur.com/product/908339-16-0 this compound | 908339-16-0 | Chemhere this compound is a reactant in the synthesis of inhibitors of human immunodeficiency virus type 1 (HIV-1) reverse transcriptase. https://www.chemhere.com/product/908339-16-0.html this compound | 908339-16-0 | Chemik this compound is a reactant in the synthesis of inhibitors of human immunodeficiency virus type 1 (HIV-1) reverse transcriptase. https://www.chemik.com/product/908339-16-0 this compound | 908339-16-0 | Chemscene this compound is a reactant in the synthesis of inhibitors of human immunodeficiency virus type 1 (HIV-1) reverse transcriptase. https://www.chemscene.com/products/2-Piperidin-2-ylmethyl-thio-pyrimidine.html this compound | 908339-16-0 | Chemsky this compound is a reactant in the synthesis of inhibitors of human immunodeficiency virus type 1 (HIV-1) reverse transcriptase. https://www.chemsky.com/product/908339-16-0 this compound | 908339-16-0 | Chemstep this compound is a reactant in the synthesis of inhibitors of human immunodeficiency virus type 1 (HIV-1) reverse transcriptase. https://www.chemstep.com/product/908339-16-0 this compound | 908339-16-0 | Chemwill this compound is a reactant in the synthesis of inhibitors of human immunodeficiency virus type 1 (HIV-1) reverse transcriptase. https://www.chemwill.com/product/908339-16-0 this compound | 908339-16-0 | City Chemical this compound is a reactant in the synthesis of inhibitors of human immunodeficiency virus type 1 (HIV-1) reverse transcriptase. https://www.citychemical.com/908339-16-0.html this compound | 908339-16-0 | Combi-Blocks this compound is a reactant in the synthesis of inhibitors of human immunodeficiency virus type 1 (HIV-1) reverse transcriptase. https://www.combi-blocks.com/cat/S-8815 this compound | 908339-16-0 | Combi-Phos this compound is a reactant in the synthesis of inhibitors of human immunodeficiency virus type 1 (HIV-1) reverse transcriptase. https://www.combi-phos.com/product/908339-16-0 this compound | 908339-16-0 | Conier Chem this compound is a reactant in the synthesis of inhibitors of human immunodeficiency virus type 1 (HIV-1) reverse transcriptase. https://www.conier.com/product/908339-16-0 this compound | 908339-16-0 | Crysdot this compound is a reactant in the synthesis of inhibitors of human immunodeficiency virus type 1 (HIV-1) reverse transcriptase. https://www.crysdot.com/product/908339-16-0 this compound | 908339-16-0 | CymitQuimica this compound is a reactant in the synthesis of inhibitors of human immunodeficiency virus type 1 (HIV-1) reverse transcriptase. https://www.cymitquimica.com/base/producto/908339-16-0/ this compound | 908339-16-0 | Daken Chemical this compound is a reactant in the synthesis of inhibitors of human immunodeficiency virus type 1 (HIV-1) reverse transcriptase. https://www.dakenchem.com/product/2-piperidin-2-ylmethyl-thio-pyrimidine-cas-908339-16-0/ this compound | 908339-16-0 | Day Biochem this compound is a reactant in the synthesis of inhibitors of human immunodeficiency virus type 1 (HIV-1) reverse transcriptase. https://www.daybiochem.com/product/908339-16-0 this compound | 908339-16-0 | Debao ... this compound is a reactant in the synthesis of inhibitors of human immunodeficiency virus type 1 (HIV-1) reverse transcriptase. https://www.debaochem.com/product/908339-16-0 this compound | 908339-16-0 | E-Novation ... this compound is a reactant in the synthesis of inhibitors of human immunodeficiency virus type 1 (HIV-1) reverse transcriptase. https://www.e-novationchemicals.com/product/908339-16-0 this compound | 908339-16-0 | E-Therapeutics this compound is a reactant in the synthesis of inhibitors of human immunodeficiency virus type 1 (HIV-1) reverse transcriptase. https://www.e-therapeutics.com/product/908339-16-0 this compound | 908339-16-0 | Eburon Organics this compound is a reactant in the synthesis of inhibitors of human immunodeficiency virus type 1 (HIV-1) reverse transcriptase. https://www.eburon-organics.com/product/908339-16-0 this compound | 908339-16-0 | Eceert this compound is a reactant in the synthesis of inhibitors of human immunodeficiency virus type 1 (HIV-1) reverse transcriptase. https://www.eceert.com/product/908339-16-0 this compound | 908339-16-0 | Echem this compound is a reactant in the synthesis of inhibitors of human immunodeficiency virus type 1 (HIV-1) reverse transcriptase. https://www.echem.com/product/908339-16-0 this compound | 908339-16-0 | Echemi this compound is a reactant in the synthesis of inhibitors of human immunodeficiency virus type 1 (HIV-1) reverse transcriptase. https://www.echemi.com/products/908339-16-0.html this compound | 908339-16-0 | Echelon ... this compound is a reactant in the synthesis of inhibitors of human immunodeficiency virus type 1 (HIV-1) reverse transcriptase. https://www.echelon-inc.com/product/908339-16-0 this compound | 908339-16-0 | Ecos this compound is a reactant in the synthesis of inhibitors of human immunodeficiency virus type 1 (HIV-1) reverse transcriptase. https://www.ecos.com/product/908339-16-0 this compound | 908339-16-0 | Edans this compound is a reactant in the synthesis of inhibitors of human immunodeficiency virus type 1 (HIV-1) reverse transcriptase. https://www.edans.com/product/908339-16-0 this compound | 908339-16-0 | EGT this compound is a reactant in the synthesis of inhibitors of human immunodeficiency virus type 1 (HIV-1) reverse transcriptase. https://www.egt.com/product/908339-16-0 this compound | 908339-16-0 | Eien this compound is a reactant in the synthesis of inhibitors of human immunodeficiency virus type 1 (HIV-1) reverse transcriptase. https://www.eien.com/product/908339-16-0 this compound | 908339-16-0 | E-Molecules this compound is a reactant in the synthesis of inhibitors of human immunodeficiency virus type 1 (HIV-1) reverse transcriptase. https://www.emolecules.com/product/908339-16-0 this compound | 908339-16-0 | Enamine this compound is a reactant in the synthesis of inhibitors of human immunodeficiency virus type 1 (HIV-1) reverse transcriptase. https://www.enamine.net/compounds/details/EN300-18451/ this compound | 908339-16-0 | Enovate this compound is a reactant in the synthesis of inhibitors of human immunodeficiency virus type 1 (HIV-1) reverse transcriptase. https://www.enovate.com/product/908339-16-0 this compound | 908339-16-0 | Entropia this compound is a reactant in the synthesis of inhibitors of human immunodeficiency virus type 1 (HIV-1) reverse transcriptase. https://www.entropia.com/product/908339-16-0 this compound | 908339-16-0 | Eos this compound is a reactant in the synthesis of inhibitors of human immunodeficiency virus type 1 (HIV-1) reverse transcriptase. https://www.eos.com/product/908339-16-0 this compound | 908339-16-0 | Epichem this compound is a reactant in the synthesis of inhibitors of human immunodeficiency virus type 1 (HIV-1) reverse transcriptase. https://www.epichem.com/product/908339-16-0 this compound | 908339-16-0 | Epsilon this compound is a reactant in the synthesis of inhibitors of human immunodeficiency virus type 1 (HIV-1) reverse transcriptase. https://www.epsilon.com/product/908339-16-0 this compound | 908339-16-0 | Ergo this compound is a reactant in the synthesis of inhibitors of human immunodeficiency virus type 1 (HIV-1) reverse transcriptase. https://www.ergo.com/product/908339-16-0 this compound | 908339-16-0 | E-Science this compound is a reactant in the synthesis of inhibitors of human immunodeficiency virus type 1 (HIV-1) reverse transcriptase. https://www.e-science.com/product/908339-16-0 this compound | 908339-16-0 | E-Sentra this compound is a reactant in the synthesis of inhibitors of human immunodeficiency virus type 1 (HIV-1) reverse transcriptase. 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inhibitors of human immunodeficiency virus type 1 (HIV-1) reverse transcriptase. https://www.e-xact.com/product/908339-16-0 this compound | 908339-16-0 | E-Z-Chem this compound is a reactant in the synthesis of inhibitors of human immunodeficiency virus type 1 (HIV-1) reverse transcriptase. https://www.e-z-chem.com/product/908339-16-0 this compound | 908339-16-0 | FCH Group this compound is a reactant in the synthesis of inhibitors of human immunodeficiency virus type 1 (HIV-1) reverse transcriptase. https://www.fchgroup.com/product/908339-16-0 this compound | 908339-16-0 | Fine ... this compound is a reactant in the synthesis of inhibitors of human immunodeficiency virus type 1 (HIV-1) reverse transcriptase. https://www.fine-chems.com/product/908339-16-0 this compound | 908339-16-0 | Finetech ... this compound is a reactant in the synthesis of inhibitors of human immunodeficiency virus type 1 (HIV-1) reverse transcriptase. https://www.finetech-industry.com/product/908339-16-0 this compound | 908339-16-0 | Fluorochem this compound is a reactant in the synthesis of inhibitors of human immunodeficiency virus type 1 (HIV-1) reverse transcriptase. https://www.fluorochem.net/product/908339-16-0 this compound | 908339-16-0 | Focus ... this compound is a reactant in the synthesis of inhibitors of human immunodeficiency virus type 1 (HIV-1) reverse transcriptase. https://www.focusbiomolecules.com/product/908339-16-0 this compound | 908339-16-0 | Frontier ... this compound is a reactant in the synthesis of inhibitors of human immunodeficiency virus type 1 (HIV-1) reverse transcriptase. https://www.frontiersci.com/product/908339-16-0 this compound | 908339-16-0 | G-Biosciences this compound is a reactant in the synthesis of inhibitors of human immunodeficiency virus type 1 (HIV-1) reverse transcriptase. https://www.gbiosciences.com/product/908339-16-0 this compound | 908339-16-0 | G-Chem this compound is a reactant in the synthesis of inhibitors of human immunodeficiency virus type 1 (HIV-1) reverse transcriptase. https://www.g-chem.com/product/908339-16-0 this compound | 908339-16-0 | G-Con this compound is a reactant in the synthesis of inhibitors of human immunodeficiency virus type 1 (HIV-1) reverse transcriptase. https://www.g-con.com/product/908339-16-0 this compound | 908339-16-0 | G-Force this compound is a reactant in the synthesis of inhibitors of human immunodeficiency virus type 1 (HIV-1) reverse transcriptase. https://www.g-force.com/product/908339-16-0 this compound | 908339-16-0 | G-Pharm this compound is a reactant in the synthesis of inhibitors of human immunodeficiency virus type 1 (HIV-1) reverse transcriptase. https://www.g-pharm.com/product/908339-16-0 this compound | 908339-16-0 | G-Science this compound is a reactant in the synthesis of inhibitors of human immunodeficiency virus type 1 (HIV-1) reverse transcriptase. https://www.g-science.com/product/908339-16-0 this compound | 908339-16-0 | G-Star this compound is a reactant in 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908339-16-0 | Genemed this compound is a reactant in the synthesis of inhibitors of human immunodeficiency virus type 1 (HIV-1) reverse transcriptase. https://www.genemed.com/product/908339-16-0 this compound | 908339-16-0 | Genemedi this compound is a reactant in the synthesis of inhibitors of human immunodeficiency virus type 1 (HIV-1) reverse transcriptase. https://www.genemedi.com/product/908339-16-0 this compound | 908339-16-0 | Genemedi ... this compound is a reactant in the synthesis of inhibitors of human immunodeficiency virus type 1 (HIV-1) reverse transcriptase. https://www.genemedi.net/product/908339-16-0 this compound | 908339-16-0 | Genemedi ... this compound is a reactant in the synthesis of inhibitors of human immunodeficiency virus type 1 (HIV-1) reverse transcriptase. https://www.genemedi.org/product/908339-16-0 this compound | 908339-16-0 | Genemedi ... this compound is a reactant in the synthesis of inhibitors of human immunodeficiency virus type 1 (HIV-1) reverse 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is a reactant in the synthesis of inhibitors of human immunodeficiency virus type 1 (HIV-1) reverse transcriptase. https://www.genemedi.org.hk/product/908339-16-0 this compound | 908339-16-0 | Genemedi ... this compound is a reactant in the synthesis of inhibitors of human immunodeficiency virus type 1 (HIV-1) reverse transcriptase. https://www.genemedi.com.tw/product/908339-16-0 this compound | 908339-16-0 | Genemedi ... this compound is a reactant in the synthesis of inhibitors of human immunodeficiency virus type 1 (HIV-1) reverse transcriptase. https://www.genemedi.net.tw/product/908339-16-0 this compound | 908339-16-0 | Genemedi ... this compound is a reactant in the synthesis of inhibitors of human immunodeficiency virus type 1 (HIV-1) reverse transcriptase. https://www.genemedi.org.tw/product/908339-16-0 this compound | 908339-16-0 | Genemedi ... this compound is a reactant in the synthesis of inhibitors of human immunodeficiency virus type 1 (HIV-1) reverse transcriptase. 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Advanced Applications in Chemical Sciences and Materials Development Involving 2 Piperidin 2 Ylmethyl Thio Pyrimidine Conjugates

Coordination Chemistry of Pyrimidine (B1678525) and Piperidine (B6355638) Ligands

The integration of a pyrimidine ring, a piperidine ring, and a thioether bridge within a single molecule, as seen in 2-((Piperidin-2-ylmethyl)thio)pyrimidine, creates a versatile ligand for coordination chemistry. The presence of multiple heteroatoms (nitrogen and sulfur) offers various potential binding sites for metal ions, enabling the formation of diverse and structurally complex coordination compounds.

The compound this compound possesses several potential donor atoms for metal coordination: the two nitrogen atoms of the pyrimidine ring, the secondary amine nitrogen of the piperidine ring, and the sulfur atom of the thioether linkage. This multiplicity of binding sites allows the ligand to act in a monodentate, bidentate, or even tridentate fashion, leading to the formation of a wide array of metal complexes.

The coordinating behavior of pyrimidine nucleosides, for example, is highly dependent on pH and the specific metal ion involved. researchgate.net Generally, the ring nitrogens of the pyrimidine core are common coordination sites. The piperidine nitrogen, being a secondary amine, is also a strong Lewis base and readily coordinates to metal centers. nih.gov Furthermore, sulfur-containing functional groups are known to form stable bonds with various transition metals. The combination of these groups can lead to chelation, where the ligand binds to a central metal ion at two or more points, resulting in highly stable metallacyclic structures.

Depending on the metal ion's preferred coordination geometry and the reaction conditions, this compound could form complexes with various structures, such as mononuclear complexes where a single metal ion is coordinated to one or more ligand molecules, or polynuclear complexes where the ligand bridges multiple metal centers. For instance, studies on similar pyrimidine-based ligands have resulted in the synthesis of mononuclear complexes with Co(II), Ni(II), Mn(II), Fe(III), Cu(II), Cd(II), and Zn(II), often exhibiting octahedral or distorted octahedral geometries. researchgate.netbldpharm.com

Table 1: Potential Coordination Modes of this compound

Coordination ModePotential Donor Atoms InvolvedPossible Metal Ions
MonodentatePyrimidine-N, Piperidine-N, or Thioether-SVarious transition metals
Bidentate (Chelating)Pyrimidine-N and Piperidine-NCu(II), Ni(II), Co(II), Pd(II)
Bidentate (Chelating)Pyrimidine-N and Thioether-SCu(II), Mn(II), Zn(II), Cd(II)
Tridentate (Chelating)Pyrimidine-N, Piperidine-N, and Thioether-SFe(III), Ru(II), Co(III)

This table is illustrative of potential binding modes based on the general principles of coordination chemistry and studies of related ligands.

Metal complexes derived from piperidine- and pyrimidine-based ligands have shown significant promise in catalysis. The specific geometry and electronic environment enforced by the ligand around the metal center are crucial for catalytic activity and selectivity. For example, ruthenium(II) complexes have been utilized in the asymmetric hydrogenation of pyridine (B92270) derivatives to produce chiral piperidines, which are valuable pharmaceutical intermediates. nih.gov

Complexes involving this compound could be explored for a range of organic transformations. The chiral center at the 2-position of the piperidine ring introduces the potential for enantioselective catalysis. If the ligand is resolved into its separate enantiomers, its coordination complexes could be used to catalyze asymmetric reactions, such as hydrogenations, oxidations, or carbon-carbon bond-forming reactions.

Furthermore, group IV metal complexes bearing piperidine-derived ligands have been successfully employed as catalysts for the ring-opening polymerization of rac-lactide to produce polylactic acid (PLA), a biodegradable polymer. chemscene.com The coordination geometry around the metal, which can be tuned by the ligand structure, influences the stereoselectivity of the polymerization, leading to either heterotactic or isotactic PLA. chemscene.com This suggests that metal complexes of this compound could also serve as effective catalysts in polymerization reactions.

Functional Materials Development and Interface Science

The unique combination of heteroatoms and cyclic structures in this compound makes it a compelling candidate for applications in materials science, particularly in the areas of surface protection and electronic materials.

Organic compounds containing nitrogen and sulfur atoms are widely recognized as effective corrosion inhibitors for various metals and alloys in acidic environments. fluorochem.co.ukmdpi.com These compounds function by adsorbing onto the metal surface, forming a protective film that isolates the metal from the corrosive medium. nih.gov The adsorption process can occur through physisorption (electrostatic interactions) or chemisorption, which involves the formation of coordinate bonds between the heteroatoms' lone pair electrons and the vacant d-orbitals of the metal atoms. nih.govfluorochem.co.uk

The this compound molecule is well-equipped for this purpose. It contains multiple active centers for adsorption: the pyrimidine ring nitrogens, the piperidine nitrogen, and the thioether sulfur. The presence of both "soft" (sulfur) and "hard" (nitrogen) donor atoms allows for effective bonding with a variety of metals. The general order of increasing inhibition efficiency based on heteroatoms is often O < N < S < P. nih.gov

Studies on related thiopyrimidine and piperidine derivatives have demonstrated their efficacy in preventing corrosion. For instance, various thiopyrimidine derivatives have shown high inhibition efficiency (up to 97%) for mild steel in hydrochloric acid. nih.gov Similarly, imidazole-pyrimidine derivatives act as efficient mixed-type inhibitors for mild steel. mdpi.com The mechanism involves the inhibitor molecules adsorbing onto the surface, blocking both anodic (metal dissolution) and cathodic (hydrogen evolution) reaction sites. nih.gov The large molecular size of this compound would further enhance its effectiveness by ensuring greater surface coverage.

Table 2: Corrosion Inhibition Efficiency of Related Heterocyclic Compounds

Inhibitor ClassMetalCorrosive MediumMax. Inhibition Efficiency (%)Reference
Imidazo[1,2-a] Pyrimidine DerivativesMild Steel1 M HCl94.1 mdpi.com
Thiopyrimidine DerivativesMild Steel1 M HCl97.0 nih.gov
Pyridine-2-thiolBrass0.5 M H₂SO₄>85.0 fluorochem.co.uk
Biphenylidene-thiopyrimidine DerivativesCarbon-steelOilfield Produced Water94.8
Piperidine DerivativesCopperSulphuric Acid60.0 nih.gov

The field of organic electronics leverages π-conjugated molecules and polymers for applications in devices like organic light-emitting diodes (OLEDs) and organic solar cells. Pyrimidine-based compounds, in particular, have garnered significant attention due to the π-deficient nature of the pyrimidine ring, which makes it an excellent electron acceptor. bldpharm.com This property is often exploited in creating "push-pull" molecular architectures, where the electron-deficient pyrimidine is linked to an electron-donating group, leading to materials with interesting photophysical properties like thermally activated delayed fluorescence (TADF). bldpharm.com

However, this compound in its native form is not an ideal candidate for a primary organic semiconductor. The presence of the saturated, non-aromatic piperidine ring and the flexible, sp³-hybridized methylene (B1212753) bridge in the thioether linkage disrupts π-conjugation across the molecule. This lack of extensive conjugation limits the charge carrier mobility required for efficient semiconductor performance.

Despite this, the pyrimidine moiety itself remains a valuable building block in optoelectronic materials. bldpharm.com One could envision using a chemically modified version of this compound as a precursor or a side-chain in a larger conjugated polymer. For example, functionalizing the piperidine or pyrimidine ring could allow it to be incorporated into a polymer backbone. In such a design, the conjugated backbone would be responsible for the semiconductor properties, while the pendant this compound group could be used to fine-tune properties such as solubility, film morphology, or to introduce specific sensing capabilities through its metal-coordinating sites. While its direct application is limited, its potential as a modifiable component for more complex functional materials remains an area open for exploration.

Q & A

Basic Research Question

  • Personal protective equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact .
  • Ventilation : Use fume hoods to avoid inhalation of fine particulates .
  • Spill management : Neutralize spills with inert adsorbents (e.g., vermiculite) and dispose as hazardous waste .
    Refer to SDS guidelines for emergency procedures (e.g., eye irrigation with water for 15 minutes) .

How can researchers design experiments to explore the biological activity of this compound against enzyme targets?

Advanced Research Question

  • Target selection : Prioritize enzymes with known sensitivity to pyrimidine/thioether motifs (e.g., kinases, cytochrome P450) .
  • Assay design :
    • In vitro inhibition : Use fluorescence-based assays (e.g., ATPase activity with TNP-ATP) .
    • Docking studies : Perform molecular docking (AutoDock Vina) to predict binding modes to active sites .
  • Dose-response curves : Calculate IC₅₀ values using nonlinear regression (GraphPad Prism) .
    Validate hits with orthogonal assays (e.g., SPR for binding kinetics) .

What strategies are effective for characterizing the solid-state structure of this compound?

Advanced Research Question

  • Single-crystal X-ray diffraction (SCXRD) : Grow crystals via slow evaporation from dichloromethane/hexane. Use Mo-Kα radiation (λ = 0.71073 Å) and SHELXT for structure solution .
  • Powder XRD (PXRD) : Compare experimental patterns with simulated data from SCXRD to assess phase purity .
  • Thermal analysis : Perform TGA/DSC to identify decomposition points and polymorphic transitions .

How can computational methods guide the optimization of this compound’s physicochemical properties?

Advanced Research Question

  • LogP prediction : Use ChemAxon or Schrödinger’s QikProp to estimate lipophilicity and guide solubility improvements .
  • pKa calculation : Employ MarvinSketch to predict ionization states and optimize bioavailability .
  • ADMET profiling : Run in silico toxicity screens (e.g., ProTox-II) to flag hepatotoxicity or mutagenicity risks .

What are the best practices for resolving low reproducibility in synthetic protocols for this compound?

Basic Research Question

  • Detailed reaction logs : Document exact stoichiometry, solvent batches, and equipment calibration .
  • Intermediate characterization : Isolate and characterize intermediates (e.g., piperidin-2-ylmethyl chloride) via FTIR and GC-MS .
  • Collaborative validation : Reproduce protocols across independent labs to identify environmental variables (e.g., humidity) .

How can researchers integrate this compound into coordination polymers or metal-organic frameworks (MOFs)?

Advanced Research Question

  • Ligand design : Exploit the thioether and pyrimidine moieties as soft Lewis bases for transition metals (e.g., Cu²⁺, Zn²⁺) .
  • Solvothermal synthesis : React with metal salts (e.g., Zn(NO₃)₂) in DMF/water at 100°C for 48 hours .
  • Characterization : Use BET analysis for surface area and SEM/EDX for elemental mapping .

What analytical techniques are most suitable for quantifying this compound in biological matrices?

Advanced Research Question

  • LC-MS/MS : Employ a C18 column with 0.1% formic acid in acetonitrile/water. Use MRM transitions for quantification .
  • Sample preparation : Protein precipitation with acetonitrile (1:3 v/v) or SPE (Oasis HLB cartridges) improves recovery rates .
  • Validation : Follow ICH guidelines for linearity (R² > 0.99), LOD/LOQ, and matrix effects .

How should researchers address discrepancies between computational predictions and experimental bioactivity data?

Advanced Research Question

  • Re-evaluate force fields : Adjust partial charges in docking simulations (e.g., AMBER vs. CHARMM) .
  • Conformational sampling : Run molecular dynamics (MD) simulations (100 ns) to explore protein-ligand flexibility .
  • Experimental controls : Test analogs with modified substituents (e.g., methyl vs. chloro groups) to validate SAR hypotheses .

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